(E)-1,2-Diphenyl-1,2-bis(4-(pyridin-4-yl)phenyl)ethene
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Overview
Description
(E)-1,2-Diphenyl-1,2-bis(4-(pyridin-4-yl)phenyl)ethene is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a central ethene (ethylene) backbone with phenyl and pyridinyl substituents, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,2-Diphenyl-1,2-bis(4-(pyridin-4-yl)phenyl)ethene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the necessary starting materials, which include 4-bromopyridine and benzaldehyde derivatives.
Reaction Conditions: The key reaction involves a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired ethene derivative. The reaction is carried out under an inert atmosphere, typically using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
Purification: The crude product is purified using column chromatography or recrystallization to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-1,2-Diphenyl-1,2-bis(4-(pyridin-4-yl)phenyl)ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
(E)-1,2-Diphenyl-1,2-bis(4-(pyridin-4-yl)phenyl)ethene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (E)-1,2-Diphenyl-1,2-bis(4-(pyridin-4-yl)phenyl)ethene involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-1,2-Diphenyl-1,2-bis(4-(pyridin-3-yl)phenyl)ethene
- (E)-1,2-Diphenyl-1,2-bis(4-(pyridin-2-yl)phenyl)ethene
- (E)-1,2-Diphenyl-1,2-bis(4-(quinolin-4-yl)phenyl)ethene
Uniqueness
(E)-1,2-Diphenyl-1,2-bis(4-(pyridin-4-yl)phenyl)ethene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C36H26N2 |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
4-[4-[(E)-1,2-diphenyl-2-(4-pyridin-4-ylphenyl)ethenyl]phenyl]pyridine |
InChI |
InChI=1S/C36H26N2/c1-3-7-31(8-4-1)35(33-15-11-27(12-16-33)29-19-23-37-24-20-29)36(32-9-5-2-6-10-32)34-17-13-28(14-18-34)30-21-25-38-26-22-30/h1-26H/b36-35+ |
InChI Key |
BSFMDMUXORFQHP-ULDVOPSXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)C4=CC=NC=C4)/C5=CC=C(C=C5)C6=CC=NC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=NC=C4)C5=CC=C(C=C5)C6=CC=NC=C6 |
Origin of Product |
United States |
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